5,7-dimethyl-1H-indol-4-amine
Overview
Description
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Physical and Chemical Properties Analysis
Indole derivatives are usually crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific structure of the indole derivative.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of substituted indole and gramine derivatives, showcasing its role in organic synthesis. The structures of these derivatives were analyzed through various spectroscopic methods and X-ray diffraction analysis, highlighting the compound's utility in structural chemistry (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Extraction and Analysis
- In a study focusing on the analysis of non-polar heterocyclic aromatic amines in beefburgers, the compound was used in a combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction. This demonstrates its relevance in food chemistry and analytical methodologies (Agudelo Mesa, Padró, & Reta, 2013).
Supramolecular Chemistry
- Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, a related compound, have shown its role in forming supramolecular architectures with carboxylic acid derivatives. These structures were stabilized by hydrogen bonds and other non-covalent interactions, indicating the compound's potential in supramolecular chemistry and crystal engineering (Jin et al., 2011).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of 5,7-dimethyl-1H-indol-4-amine have been explored. For instance, a novel series of compounds including dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine were synthesized and investigated for their agonist activity at human 5-HT(1D) receptors, demonstrating the compound's relevance in drug discovery and development (Isaac et al., 2003).
Biochemical Analysis
- The presence of carcinogenic heterocyclic amines, including analogs of this compound, in the urine of healthy volunteers consuming a normal diet was studied. This research provides insights into human exposure to such compounds and their potential health implications (Ushiyama et al., 1991).
Spectroscopic and Computational Studies
- Indole derivatives, closely related to this compound, have been synthesized and characterized using NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies. These studies, combined with computational methods like DFT, highlight the compound's importance in spectroscopic and computational chemistry (Fatima et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,7-dimethyl-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCMMOFBMVWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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